1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

Description

Propriétés

IUPAC Name |

[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-/t44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVRFUPOQYJOOZ-QNPWAGBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H84NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701344787 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

810.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35418-59-8 | |

| Record name | 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC(18:0/20:4(5Z,8Z,11Z,14Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphocholine (SAPC)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) is a specific type of phosphatidylcholine, a class of phospholipids that are major components of biological membranes.[1][2] Its structure is characterized by a glycerol backbone, a phosphocholine head group, a saturated stearic acid at the sn-1 position, and a polyunsaturated arachidonic acid at the sn-2 position.[1][3] This precise molecular arrangement is not only critical for maintaining the structural integrity and fluidity of cell membranes but also positions SAPC as a key precursor to potent second messengers and signaling lipids, such as 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) and the endocannabinoid 2-arachidonoylglycerol (2-AG).[4][5][6] This guide provides a detailed examination of the molecular structure of SAPC, its involvement in cellular signaling, and relevant experimental methodologies.

Molecular Structure

The structure of SAPC is defined by its three distinct components linked to a central glycerol backbone. The stereospecific numbering (sn) indicates a defined configuration at the glycerol's second carbon atom.

-

Glycerol Backbone : A three-carbon alcohol that forms the structural foundation of the molecule.[1]

-

sn-1 Position : Esterified with stearic acid (C18:0), a long-chain saturated fatty acid with 18 carbons and no double bonds. This saturated chain contributes to structural stability in lipid bilayers.[1]

-

sn-2 Position : Esterified with arachidonic acid (C20:4), a polyunsaturated fatty acid containing 20 carbons and four cis-double bonds.[1] Its presence is crucial for membrane fluidity and as a precursor for eicosanoid signaling molecules.

-

sn-3 Position : Attached to a polar phosphocholine head group, which consists of a phosphate group linked to a choline molecule. This hydrophilic head is essential for the amphipathic nature of the molecule, allowing it to form lipid bilayers in aqueous environments.

Quantitative and Structural Data

The key identifiers and physicochemical properties of SAPC are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₆H₈₄NO₈P | [1][2][7] |

| Molecular Weight | 810.1 g/mol | [2][7] |

| Exact Mass | 809.593 g/mol | [1][2] |

| CAS Number | 35418-59-8 | [1][7] |

| IUPAC Name | [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | [2] |

| Synonyms | PC(18:0/20:4), SAPC, 1-Octadecanoyl-2-arachidonyl-sn-glycero-3-phosphocholine | [2][3][7] |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)OC--INVALID-LINK--(C)C">C@HOC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | [2] |

| InChIKey | PSVRFUPOQYJOOZ-QNPWAGBNSA-N | [2] |

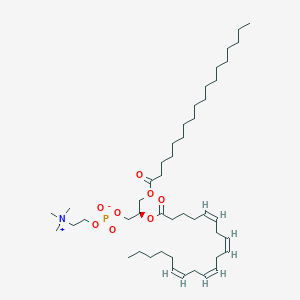

Structural Visualization

The following diagram illustrates the molecular structure of this compound, detailing its constituent parts.

Role in Signaling Pathways

SAPC is a critical node in cellular signaling, primarily serving as the storage precursor for the diacylglycerol (DAG) species 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).[5][8] The generation of SAG is a tightly regulated process initiated by the activation of phospholipase C (PLC) enzymes, which cleave the phosphocholine head group from SAPC (or more commonly, from phosphatidylinositol 4,5-bisphosphate, PIP2, which also generates SAG).[6][8]

Once produced, SAG acts as a pivotal second messenger that activates key protein families containing a C1 domain, including:

-

Protein Kinase C (PKC) isoforms : Activation of PKC leads to the phosphorylation of numerous downstream targets, influencing processes like cell proliferation, differentiation, and apoptosis.[5][8]

-

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs) : These proteins activate Ras, a critical GTPase involved in cell growth and division signaling.[8]

Furthermore, SAG is the direct precursor to the endocannabinoid 2-arachidonoylglycerol (2-AG) .[4][6] The enzyme diacylglycerol lipase (DAGL) hydrolyzes SAG to release 2-AG, a key neuromodulator in the central nervous system that participates in retrograde signaling and synaptic plasticity.[5][6]

Signaling Pathway Visualization

The following workflow illustrates the enzymatic conversion of SAPC into key signaling molecules.

Experimental Protocols

The study of SAPC and its metabolic derivatives involves specialized biochemical methods for its synthesis, analysis, and use as an enzymatic substrate.

Chemoenzymatic Synthesis of Labeled SAPC

This protocol describes a method for synthesizing carbon-13 enriched SAPC, which is invaluable for NMR studies of lipid metabolism.[4]

Objective: To synthesize optically pure, isotopically labeled SAPC.

Methodology:

-

Starting Material: Racemic, labeled 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).

-

Enzymatic Hydrolysis: The racemic DSPC is treated with phospholipase A₂ (PLA₂). PLA₂ selectively hydrolyzes the fatty acid at the sn-2 position of the natural enantiomer, yielding optically pure 1-O-stearoyl-sn-glycero-3-phosphocholine (lyso-PC).[4]

-

Purification: The resulting lyso-PC is separated from the unreacted enantiomer and other byproducts using chromatographic techniques.

-

Reacylation: The purified, labeled lyso-PC is then acylated at the sn-2 position. This is achieved by reacting it with arachidonic acid anhydride in the presence of a catalyst like 4-pyrrolidinopyridine (4-PPY).[4] This step attaches the arachidonoyl group to the sn-2 position with minimal acyl migration.

-

Final Purification: The final product, labeled SAPC, is purified from the reaction mixture using column chromatography.

Assay for Phospholipase A₂ (sPLA₂) Activity

SAPC unilamellar vesicles can be used as a substrate to measure the activity of secretory phospholipase A₂ (sPLA₂), an enzyme implicated in inflammation.[3]

Objective: To quantify sPLA₂ activity using SAPC as a substrate.

Methodology:

-

Substrate Preparation: Prepare small unilamellar vesicles (SUVs) composed of SAPC. This is typically done by dissolving the lipid in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with buffer followed by sonication or extrusion.

-

Enzymatic Reaction: Incubate the SAPC vesicles with the sPLA₂ enzyme source (e.g., purified enzyme or biological fluid) in a suitable buffer at a controlled temperature.

-

Reaction Quenching: After a defined time, stop the reaction by adding a quenching solution, often an acidic organic solvent mixture that denatures the enzyme and facilitates lipid extraction.

-

Lipid Extraction: Extract the lipids from the reaction mixture using a standard method like the Bligh-Dyer or Folch procedure.

-

Quantification by LC-MS: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS).[3] The activity of sPLA₂ is determined by measuring the amount of the product formed—lyso-PC (from the cleavage of arachidonic acid) and the released arachidonic acid itself. An internal standard is typically used for accurate quantification.

Preparation of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG)

Radiolabeled SAG, a key signaling molecule, can be prepared from labeled SAPC for use in enzyme activity studies.[9]

Objective: To generate radiolabeled SAG from SAPC for downstream signaling research.

Methodology:

-

Substrate: Start with commercially available radiolabeled SAPC (e.g., ¹⁴C-labeled in the arachidonoyl group).[9]

-

Biphasic Reaction System: The reaction is performed at an interface between a hexane and an aqueous phosphate buffer to maintain the stability of the diacylglycerol product.

-

Enzymatic Hydrolysis: Add phospholipase C (from Bacillus cereus) to the reaction mixture. The enzyme acts at the interface to cleave the phosphocholine head group from SAPC, yielding SAG.[9]

-

Extraction and Purification: The product, SAG, being lipophilic, remains in the hexane phase. The hexane layer is carefully removed, and the solvent is evaporated.

-

Purity Analysis: The radiochemical purity of the resulting SAG is assessed using thin-layer chromatography (TLC). The product can then be used in subsequent assays, such as measuring the activity of diacylglycerol lipase.[9]

References

- 1. Buy this compound (EVT-1178942) | 35418-59-8 [evitachem.com]

- 2. This compound | C46H84NO8P | CID 16219824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. The total synthesis of 2-O-arachidonoyl-1-O-stearoyl-sn-glycero-3-phosphocholine-1,3,1′-13C3 and -2,1′-13C2 by a novel chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. larodan.com [larodan.com]

- 8. benchchem.com [benchchem.com]

- 9. The preparation of 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Saposin C in Cell Membrane Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saposin C (SAPC) is a small, heat-stable lysosomal glycoprotein that plays a critical role in the metabolism of glycosphingolipids. As an essential activator of the lysosomal enzyme glucocerebrosidase (GBA), SAPC facilitates the hydrolysis of glucosylceramide. Deficiencies in SAPC or GBA lead to Gaucher disease, the most common lysosomal storage disorder. Beyond its canonical role in GBA activation, SAPC is intimately involved in various membrane-related processes, including membrane fusion and the modulation of membrane lipid organization. This technical guide provides an in-depth examination of the biological functions of SAPC at the cell membrane, detailing its mechanism of action, its interplay with GBA, and its broader implications in health and disease. This document summarizes key quantitative data, provides detailed experimental protocols for studying SAPC function, and visualizes complex pathways and workflows to support researchers and professionals in the field of drug development.

Introduction

Saposins are a group of four small glycoproteins (A, B, C, and D) derived from a single precursor protein, prosaposin.[1][2] These proteins are essential for the degradation of various sphingolipids within the lysosome.[3] Saposin C (SAPC) is a non-enzymatic activator protein that is indispensable for the function of glucocerebrosidase (GBA), the enzyme responsible for the breakdown of glucosylceramide into glucose and ceramide.[1][4] The interaction between SAPC and GBA occurs on the surface of intralysosomal vesicles, highlighting the critical role of membrane interactions in its biological activity.[5]

Mutations in the gene encoding GBA are the primary cause of Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide in various tissues.[1][2] However, a rare form of Gaucher disease can also result from mutations in the PSAP gene, which codes for prosaposin, leading to a deficiency in functional SAPC.[6][7] This underscores the symbiotic relationship between SAPC and GBA in maintaining cellular homeostasis. Furthermore, the interplay between GBA, SAPC, and α-synuclein has implicated SAPC in the pathophysiology of Parkinson's disease.[8][9]

This guide will delve into the multifaceted roles of SAPC at the cell membrane, with a focus on its interaction with lipids, its activation of GBA, and its fusogenic properties.

SAPC Interaction with Cell Membranes

The function of SAPC is intrinsically linked to its ability to interact with and modify lipid membranes. This interaction is highly dependent on the lipid composition of the membrane and the pH of the surrounding environment.

pH-Dependent Conformational Change and Membrane Insertion

SAPC exists in a "closed" conformation in solution at neutral pH.[10] However, in the acidic environment of the lysosome (pH ~4.8), SAPC undergoes a significant conformational change to an "open," V-shaped structure.[2][7] This change exposes a hydrophobic core, facilitating its insertion into the lipid bilayer.[2] The isoelectric point of SAPC is between pH 4.3 and 4.4.[2]

Preference for Anionic Phospholipids

SAPC exhibits a strong preference for binding to membranes containing anionic phospholipids, particularly phosphatidylserine (PS).[11][12] This interaction is crucial for its function, as it localizes SAPC to the membranes where its substrate, glucosylceramide, resides. Atomic force microscopy studies have revealed that SAPC induces two types of restructuring in membranes containing acidic phospholipids: the formation of patch-like structural domains and membrane destabilization.[1][13]

Activation of Glucocerebrosidase (GBA)

The primary and most well-understood function of SAPC is the activation of GBA. This activation is a complex process that involves direct protein-protein interactions and modulation of the membrane environment.

Mechanism of GBA Activation

SAPC activates GBA through a multi-step process. It is believed to bind to the lysosomal membrane and disrupt the lipid organization, thereby "lifting" the glucosylceramide substrate out of the bilayer and making it accessible to the active site of GBA.[2] Förster resonance energy transfer (FRET) studies have demonstrated associations between GBA and SAPC, as well as between GBA and membrane regions altered by SAPC.[2] Furthermore, SAPC protects GBA from proteolytic degradation, thus enhancing its stability and overall activity within the lysosome.[14]

Stoichiometry of the SAPC-GBA Complex

The precise stoichiometry of the functional SAPC-GBA complex has been a subject of investigation. While a 2:1 ratio of SAPC to GCase has been suggested to form a fully activated enzyme, other studies propose a more complex 4:2 arrangement.[1][2]

Fusogenic Properties of SAPC

Beyond its role as a GBA activator, SAPC possesses intrinsic fusogenic activity, meaning it can induce the fusion of lipid vesicles.[14][15] This property is also pH-dependent and relies on the presence of anionic phospholipids in the membranes.[15] The fusogenic domain of SAPC has been mapped to its amino-terminal half.[16] This function may be important for the dynamic nature of lysosomal membranes and the delivery of lipids to degradative enzymes.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of SAPC with membranes and its activation of GBA.

| Parameter | Value | Conditions | Reference |

| Binding Affinity | |||

| Apparent KD | Micromolar range | pH-dependent, increases with anionic phospholipid content | [17] |

| GBA Activation | |||

| GCase Activity Increase | ~7-10 fold | With 2.5 µM SAPC and liposomes containing radiolabeled GlcCer or DFUG | [4] |

| N370S GCase Activity | 70% of wildtype | High (60-75%) membrane concentration of phosphatidylserine | [2] |

| N370S GCase Activity | 15% of wildtype | Low (<20%) membrane concentration of phosphatidylserine | [2] |

| Thermodynamic Parameters | |||

| ΔH (Enthalpy) | Varies with lipid | Determined by Isothermal Titration Calorimetry (ITC) | [18][19] |

| ΔS (Entropy) | Varies with lipid | Determined by Isothermal Titration Calorimetry (ITC) | [18][19] |

Table 1: Quantitative parameters of SAPC function.

| Condition | PSAP Levels (% of Control) | Saposin C Levels (% of Control) | α-Synuclein Levels (% of Control) | Reference |

| Parkinson's Disease Patients vs. Healthy Controls | ~60% | ~53% | ~187% | [9] |

Table 2: Relative protein levels in Parkinson's disease.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of SAPC.

Preparation of Liposomes and Proteoliposomes

Objective: To prepare lipid vesicles (liposomes) with or without incorporated proteins (proteoliposomes) to mimic cell membranes for in vitro assays.

Materials:

-

Phospholipids (e.g., POPC, POPS, brain PS) in chloroform

-

Chloroform

-

Nitrogen gas stream

-

Vacuum desiccator

-

Hydration buffer (e.g., 20 mM citrate buffer, pH 5.0 or acetate buffer, pH 4.3)

-

Bath sonicator

-

Extruder with polycarbonate filters (e.g., 100 nm pore size)

-

Lyophilized SAPC protein

Procedure:

-

Lipid Film Formation:

-

In a glass vial, mix the desired phospholipids in chloroform to achieve the target molar ratio.

-

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

-

Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual solvent.[10]

-

-

Hydration:

-

Sonication and Extrusion:

-

Sonicate the MLV suspension in a bath sonicator for 20 minutes to create smaller vesicles. Keep the sample cool by adding ice to the bath.[10]

-

For a more uniform size distribution, subject the liposome suspension to 10-20 cycles of extrusion through a polycarbonate filter with a defined pore size (e.g., 100 nm).[10]

-

-

Proteoliposome Preparation (for SAPC incorporation):

SAPC-Mediated Vesicle Fusion Assay (FRET-based)

Objective: To quantify the fusogenic activity of SAPC by measuring the mixing of lipids between two populations of labeled vesicles.

Materials:

-

Two populations of liposomes (prepared as in 6.1)

-

FRET donor lipid (e.g., NBD-PE)

-

FRET acceptor lipid (e.g., Rhodamine-PE)

-

SAPC protein

-

Fluorometer

Procedure:

-

Prepare Labeled Vesicles:

-

Prepare one population of "donor" vesicles containing both NBD-PE and Rhodamine-PE at a self-quenching concentration.

-

Prepare a second population of "unlabeled" vesicles.

-

-

Fusion Reaction:

-

In a cuvette, mix the donor and unlabeled vesicles at a specific ratio (e.g., 1:9 donor:unlabeled).

-

Record the baseline fluorescence of the NBD fluorophore.

-

Initiate the fusion reaction by adding SAPC to the desired final concentration.

-

Monitor the increase in NBD fluorescence over time at the appropriate excitation and emission wavelengths. The increase in fluorescence corresponds to the dilution of the FRET pair upon fusion of donor and unlabeled vesicles.[20][21]

-

-

Data Analysis:

-

Normalize the fluorescence signal by setting the initial fluorescence to 0% and the maximum fluorescence (achieved by adding a detergent like Triton X-100 to completely disrupt the vesicles) to 100%.

-

Plot the percentage of fusion over time.

-

Glucocerebrosidase (GBA) Activity Assay

Objective: To measure the enzymatic activity of GBA and its activation by SAPC using a fluorogenic substrate.

Materials:

-

Recombinant GBA enzyme

-

SAPC protein

-

Fluorogenic substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside, 4-MUG)[22]

-

Liposomes (e.g., containing phosphatidylserine)

-

Assay buffer (e.g., citrate-phosphate buffer, pH 5.4)[22]

-

Stop buffer (e.g., glycine-NaOH, pH 10.7)

-

Fluorometer

Procedure:

-

Reaction Setup:

-

Prepare reaction mixtures containing the assay buffer, liposomes, and varying concentrations of SAPC.

-

Pre-incubate these mixtures for a set time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).[4]

-

-

Enzyme Reaction:

-

Add a known amount of GBA enzyme to the pre-incubated mixtures.

-

Initiate the reaction by adding the 4-MUG substrate.

-

Incubate for a specific time period (e.g., 30-60 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding the stop buffer. This also raises the pH, which enhances the fluorescence of the product, 4-methylumbelliferone (4-MU).

-

Measure the fluorescence of the 4-MU product using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 445 nm).[22]

-

-

Data Analysis:

-

Create a standard curve using known concentrations of 4-MU to convert fluorescence units to the amount of product formed.

-

Calculate the specific activity of GBA (e.g., in nmol/hr/mg protein) in the presence and absence of SAPC.

-

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to SAPC function.

Caption: SAPC-mediated activation of GBA in the lysosome.

Caption: Experimental workflow for the FRET-based vesicle fusion assay.

Conclusion

Saposin C is a vital protein with multifaceted roles centered around the lysosomal membrane. Its ability to interact with and remodel lipid bilayers is fundamental to its function as an essential activator of GBA and as a fusogenic protein. A thorough understanding of the molecular mechanisms underpinning SAPC's biological activities is crucial for elucidating the pathophysiology of Gaucher disease and related neurodegenerative disorders like Parkinson's disease. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of SAPC and to develop novel therapeutic strategies targeting lysosomal dysfunction. The continued investigation into the intricate interplay between SAPC, lipids, and lysosomal enzymes will undoubtedly pave the way for new advancements in the treatment of these debilitating diseases.

References

- 1. Phospholipid Membrane Interactions of Saposin C: In Situ Atomic Force Microscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of saposin C in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]

- 4. pnas.org [pnas.org]

- 5. Preparation of Proteoliposomes [protocols.io]

- 6. Quantitative Studies on the Interaction between Saposin-like Proteins and Synthetic Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

- 9. mdpi.com [mdpi.com]

- 10. Engineering of Saposin C Protein Chimeras for Enhanced Cytotoxicity and Optimized Liposome Binding Capability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A practical guide for fast implementation of SNARE-mediated liposome fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phospholipid membrane interactions of saposin C: in situ atomic force microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Membrane Fusion‐Based Drug Delivery Liposomes Transiently Modify the Material Properties of Synthetic and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phospholipid vesicle fusion induced by saposin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fusogenic domain and lysines in saposin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative Studies on the Interaction between Saposin-like Proteins and Synthetic Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Membrane fusion mediated by peptidic SNARE protein analogues: Evaluation of FRET-based bulk leaflet mixing assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]

An In-depth Technical Guide to the Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stress-Activated Protein Kinase (SAPK)/c-Jun N-terminal Kinase (JNK) signaling pathway is a critical cellular cascade that responds to a wide array of environmental and physiological stressors. As a key member of the mitogen-activated protein kinase (MAPK) family, the JNK pathway plays a pivotal role in regulating fundamental cellular processes including apoptosis, inflammation, cell proliferation, and differentiation.[1][2][3][4][5] Dysregulation of this pathway is implicated in numerous human diseases, making it a significant area of interest for therapeutic intervention and drug development.[6] This technical guide provides a comprehensive overview of the SAPK/JNK signaling pathway, including its core components, detailed experimental protocols for its study, and visual representations of the signaling cascade.

Core Components and Quantitative Data

The SAPK/JNK pathway is a three-tiered kinase cascade, where a MAP Kinase Kinase Kinase (MAPKKK) phosphorylates and activates a MAP Kinase Kinase (MKK), which in turn phosphorylates and activates JNK.[2][3][7][8] The key protein components of this pathway are summarized in the table below, along with their approximate molecular weights.

| Protein Family | Key Proteins | Molecular Weight (kDa) | Subcellular Localization | Notes |

| MAP Kinase (MAPK) | JNK1, JNK2, JNK3 | 46 and 54 kDa isoforms[4][9][10] | Primarily cytoplasmic; translocates to the nucleus upon activation.[3][7][11] JNK3 is predominantly expressed in the brain, heart, and testis.[11] | Ten different isoforms exist due to alternative mRNA splicing.[4] |

| MAP Kinase Kinase (MKK/MAP2K) | MKK4 (SEK1), MKK7 | MKK4: ~45 kDaMKK7: 38-52 kDa (multiple isoforms)[2] | Cytoplasmic. Forms a stable complex with JNK and MKK7.[12] | MKK4 can also activate p38 MAPK. MKK7 is a more specific activator of JNK.[13] |

| MAP Kinase Kinase Kinase (MAPKKK/MAP3K) | MEKK1, MEKK2, MEKK3, MEKK4, ASK1, TAK1, MLK family | MEKK1: 195 kDa (full length), 80 kDa (cleaved)[14]MEKK2/3: VariableMEKK4: Variable | Cytoplasmic | A large and diverse family of kinases that respond to various upstream stimuli. |

| Downstream Transcription Factors | c-Jun, ATF2 | c-Jun: 39 kDa (unphosphorylated), 43-48 kDa (phosphorylated)[15][16]ATF2: ~70 kDa | Primarily nuclear.[17] | Phosphorylation by JNK enhances their transcriptional activity. |

Signaling Pathways

The activation of the SAPK/JNK pathway is initiated by a wide range of extracellular stimuli, including inflammatory cytokines, growth factors, and environmental stresses such as UV irradiation and osmotic shock. These signals are transduced through a cascade of phosphorylation events, culminating in the activation of JNK and the subsequent phosphorylation of its downstream targets.

Canonical SAPK/JNK Signaling Cascade

This diagram illustrates the core three-tiered kinase module of the SAPK/JNK pathway. Upstream stressors activate a variety of MAPKKKs, which then converge on the MKKs (MKK4 and MKK7) to activate JNK.

Upstream Activation of the SAPK/JNK Pathway

This diagram details the upstream signaling events that lead to the activation of the MAPKKK tier. Small GTPases of the Rho family, such as Rac and Cdc42, are key players in relaying stress signals to the JNK cascade.

Experimental Protocols

Studying the SAPK/JNK pathway involves a variety of techniques to measure kinase activity, protein-protein interactions, and the phosphorylation status of pathway components. Below are detailed methodologies for key experiments.

JNK Kinase Assay (Non-Radioactive, Fluorescence-Based)

This protocol provides a method for measuring the kinase activity of JNK using a fluorescent peptide substrate.

Materials:

-

Recombinant active JNK1, JNK2, or JNK3

-

Fluorescently labeled c-Jun peptide substrate (e.g., (Thr17)-c-Jun (11-23))

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

ATP solution

-

384-well plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare serial dilutions of the JNK enzyme in Kinase Assay Buffer to determine the optimal concentration.

-

Prepare a working solution of the fluorescently labeled c-Jun peptide in Kinase Assay Buffer (typically 1-20 µM).

-

Prepare a working solution of ATP (e.g., 100 µM).

-

-

Assay Setup:

-

Add the JNK enzyme and peptide substrate to the wells of the 384-well plate.

-

Include control wells:

-

No enzyme control: Replace the JNK enzyme volume with Kinase Assay Buffer.

-

No peptide control: Replace the peptide substrate volume with Kinase Assay Buffer.

-

-

Incubate the plate at 30°C for 5-10 minutes to equilibrate the temperature.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Monitor the change in fluorescence over time (kinetic read).

-

Calculate the initial reaction rates from the linear portion of the kinetic curves.

-

Subtract the rate of the "no enzyme" control from the rates of the experimental wells to determine the net JNK activity.

-

Co-Immunoprecipitation (Co-IP) to Detect JNK-Interacting Proteins

This protocol describes how to identify proteins that interact with JNK within a cell.

Materials:

-

Cell lysate

-

Anti-JNK antibody (for immunoprecipitation)

-

Protein A/G agarose or magnetic beads

-

IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, protease and phosphatase inhibitors)

-

Wash Buffer (e.g., IP Lysis Buffer)

-

Elution Buffer (e.g., 2x SDS-PAGE sample buffer)

-

Antibody for Western blotting of the interacting protein

Procedure:

-

Cell Lysis:

-

Harvest cells and resuspend in ice-cold IP Lysis Buffer.

-

Incubate on ice for 15 minutes.

-

Sonicate briefly (e.g., 2 x 10 seconds) and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing (Optional but Recommended):

-

Add Protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads by centrifugation and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the anti-JNK antibody to the pre-cleared lysate and incubate with rotation for 2-4 hours or overnight at 4°C.

-

Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution:

-

Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes.

-

Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the suspected interacting protein.

-

Western Blotting for Phosphorylated JNK (p-JNK)

This protocol is for detecting the activated form of JNK by using an antibody that specifically recognizes the phosphorylated threonine and tyrosine residues in its activation loop.[1]

Materials:

-

Cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody: anti-phospho-JNK (Thr183/Tyr185)

-

Primary antibody: anti-total-JNK (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation and SDS-PAGE:

-

Quantify protein concentration in cell lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing (for loading control):

-

The membrane can be stripped of the antibodies and re-probed with an anti-total-JNK antibody to confirm equal protein loading.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of a compound on the SAPK/JNK signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Invitrogen JNK1/JNK2/JNK3 Polyclonal Antibody 100 μL; Unconjugated:Antibodies, | Fisher Scientific [fishersci.com]

- 5. JNK Signaling Pathway | MAPK & SAPK Enzymes | Bio-Techne [bio-techne.com]

- 6. researchgate.net [researchgate.net]

- 7. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. JNK1/JNK2/JNK3 Polyclonal Antibody (PA5-36548) [thermofisher.cn]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Expression of the MAPK kinases MKK-4 and MKK-7 in rheumatoid arthritis and their role as key regulators of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diverse Roles of JNK and MKK Pathways in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. c-Jun Antibody | Cell Signaling Technology [cellsignal.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. Mutual regulation of c-Jun and ATF2 by transcriptional activation and subcellular localization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 1-Stearoyl-2-Arachidonoyl-sn-Glycero-3-Phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) is a specific molecular species of phosphatidylcholine, a major constituent of eukaryotic cell membranes. The precise fatty acid composition of phosphatidylcholines is critical for membrane fluidity, signal transduction, and the formation of lipid-derived second messengers. This technical guide provides a comprehensive overview of the biosynthetic pathways of SAPC, focusing on the key enzymes, substrates, and regulatory mechanisms. We delve into both the de novo synthesis via the Kennedy pathway and the remodeling pathway known as the Lands cycle, which is particularly crucial for the incorporation of arachidonic acid. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a valuable resource for researchers in lipid biology and drug development.

Introduction to SAPC Biosynthesis

The synthesis of this compound (SAPC) is a multi-step process involving two primary pathways:

-

The Kennedy Pathway (De Novo Synthesis): This pathway synthesizes phosphatidylcholine from choline, ATP, CTP, and diacylglycerol. For the specific synthesis of SAPC, the diacylglycerol precursor must be 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).

-

The Lands Cycle (Remodeling Pathway): This pathway modifies existing phosphatidylcholine molecules by removing and re-attaching acyl chains. This is a major route for the introduction of polyunsaturated fatty acids like arachidonic acid into phospholipids.

The Kennedy Pathway: De Novo Synthesis of SAPC

The Kennedy pathway is the primary route for the synthesis of phosphatidylcholine in most eukaryotic cells[1][2][3][4]. The final step of this pathway involves the condensation of cytidine diphosphate-choline (CDP-choline) with a diacylglycerol (DAG) molecule. For the specific synthesis of SAPC, the key precursor is 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG).

Biosynthesis of 1-Stearoyl-2-Arachidonoyl-sn-Glycerol (SAG)

The generation of the specific SAG isomer is a critical control point. The most prominent pathway for SAG production, particularly in the brain, is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC)[5][6].

-

Enzymes and Substrates:

-

Glycerol-3-phosphate acyltransferase (GPAT): Initiates the pathway by acylating glycerol-3-phosphate. Some GPAT isoforms, like GPAT2, have shown specificity for incorporating arachidonoyl-CoA[7].

-

1-Acylglycerol-3-phosphate acyltransferase (AGPAT) / Lysophosphatidic acid acyltransferase (LPAAT): Catalyzes the acylation of lysophosphatidic acid at the sn-2 position.

-

Phospholipase C (PLC): A key enzyme in signal transduction that hydrolyzes PIP2 to generate DAG and inositol trisphosphate (IP3). The enrichment of stearic acid at the sn-1 position and arachidonic acid at the sn-2 position of brain phosphoinositides makes this a primary route for SAG generation in neural tissues[5].

-

The pathway can be visualized as follows:

Final Step of the Kennedy Pathway

Once SAG is synthesized, it is utilized by the enzyme cholinephosphotransferase to produce SAPC, using CDP-choline as the choline donor.

The Lands Cycle: Remodeling to Form SAPC

The Lands cycle is a crucial pathway for tailoring the fatty acid composition of phospholipids and is considered the primary route for incorporating arachidonic acid into phosphatidylcholine[8]. This remodeling process involves two key enzymatic steps:

-

Deacylation: A phospholipase A2 (PLA2) removes the fatty acid from the sn-2 position of a pre-existing phosphatidylcholine molecule, generating a lysophosphatidylcholine (lyso-PC).

-

Reacylation: A lysophosphatidylcholine acyltransferase (LPCAT) then esterifies a new fatty acid to the sn-2 position of the lyso-PC.

For the synthesis of SAPC via this pathway, the substrate would be 1-stearoyl-sn-glycero-3-phosphocholine, which is then acylated with arachidonoyl-CoA.

Key Enzyme: Lysophosphatidylcholine Acyltransferase 3 (LPCAT3)

Research has identified Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) as a key enzyme in the incorporation of arachidonic acid into phospholipids[9][10][11]. LPCAT3 exhibits a preference for polyunsaturated fatty acyl-CoAs, particularly arachidonoyl-CoA, making it central to the synthesis of SAPC through the Lands cycle[9][12].

Quantitative Data

Quantitative analysis of specific phospholipid species is essential for understanding their roles in cellular processes. The following table summarizes available kinetic data for enzymes involved in SAPC biosynthesis.

| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue | Citation |

| LPCAT3 | NBD-labeled lyso-PC | 266.84 ± 3.65 µM | 39.76 ± 1.86 pmol·min⁻¹·U⁻¹ | Recombinant Human | [13] |

| Arachidonoyl-CoA | 11.03 ± 0.51 µM | Recombinant Human | [13] | ||

| DAGLα | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 1.3 pmol min⁻¹ µg⁻¹ protein | Rat Cortical Neuronal Nuclei | [6] |

Note: Direct quantitative data for cellular concentrations of SAPC and its immediate precursors are limited and vary significantly between cell types and physiological conditions.

Regulatory Signaling Pathways

The biosynthesis of SAPC, particularly through the action of LPCAT3, is under the control of several signaling pathways, highlighting its importance in metabolic homeostasis.

-

Liver X Receptor (LXR): LPCAT3 expression is regulated by LXR, a nuclear receptor that plays a key role in cholesterol and fatty acid metabolism[9][10][14].

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARα and PPARδ are also known to regulate LPCAT3 expression, linking its activity to fatty acid oxidation and glucose metabolism[9].

-

Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): Uric acid has been shown to activate LPCAT3, which in turn stimulates the cleavage of SREBP-1c to its mature form. This transcription factor then upregulates lipogenic genes[15].

Experimental Protocols

Assay for Lysophosphatidylcholine Acyltransferase (LPCAT) Activity

This protocol is adapted from Hishikawa et al. (2008) and can be used to measure the activity of LPCAT enzymes, including LPCAT3[16].

Materials:

-

Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 0.5-1 mM EDTA

-

Substrates:

-

[1-14C]acyl-CoA (e.g., [1-14C]arachidonoyl-CoA)

-

Lysophospholipids (e.g., 1-stearoyl-sn-glycero-3-phosphocholine)

-

-

Enzyme source: Microsomal fractions from cells or tissues

-

Stop Solution: Chloroform:methanol (1:2, v/v)

-

Thin-layer chromatography (TLC) system

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a total volume of 100 µL containing the reaction buffer, indicated concentrations of acyl-CoA and lysophospholipid, and the enzyme source (e.g., 0.5 µg of microsomal protein).

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 37°C for 10 minutes.

-

Stop the reaction by adding 300 µL of the stop solution.

-

Extract the lipids.

-

Separate the radiolabeled phospholipid product from the unreacted radiolabeled acyl-CoA substrate using TLC.

-

Quantify the amount of radioactivity in the phospholipid spot using a scintillation counter to determine enzyme activity.

Quantification of 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

This protocol is a general guideline for the quantification of SAG from biological samples.

Materials:

-

Cold homogenization solvent: Chloroform/methanol (2:1, v/v)

-

Deuterated internal standard (e.g., 1-stearoyl-2-arachidonoyl-d8-sn-glycerol)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Homogenization: Homogenize frozen tissue or cell pellets in the cold solvent mixture (approximately 1:20 w/v).

-

Internal Standard Spiking: Add a known amount of the deuterated internal standard to the homogenate to correct for extraction efficiency and matrix effects.

-

Lipid Extraction: Perform a lipid extraction (e.g., Bligh-Dyer method).

-

LC-MS Analysis: Analyze the lipid extract using a suitable LC-MS method for the separation and quantification of SAG. The quantification is based on the comparison of the peak area of the endogenous SAG to that of the internal standard.

Conclusion

The biosynthesis of this compound is a complex process involving both de novo synthesis and remodeling pathways. The Lands cycle, and specifically the enzyme LPCAT3, plays a pivotal role in the incorporation of arachidonic acid, highlighting the importance of phospholipid remodeling in achieving specific membrane compositions. The regulation of SAPC biosynthesis is intricately linked to major metabolic signaling pathways, underscoring its significance in cellular homeostasis. The experimental protocols provided herein offer a starting point for researchers to investigate the dynamics of SAPC synthesis and its role in health and disease. Further research into the specificities of the enzymes in the de novo pathway and the precise cellular concentrations of SAPC will provide a more complete understanding of this important phospholipid species.

References

- 1. researchgate.net [researchgate.net]

- 2. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Eugene P. Kennedy’s Legacy: Defining Bacterial Phospholipid Pathways and Function [frontiersin.org]

- 4. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Glycerol-3-Phosphate Acyltransferase-2 Is Expressed in Spermatic Germ Cells and Incorporates Arachidonic Acid into Triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New appreciation for an old pathway: the Lands Cycle moves into new arenas in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research progress in the role and mechanism of LPCAT3 in metabolic related diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. A novel assay for measuring recombinant human lysophosphatidylcholine acyltransferase 3 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

Sphingosylphosphorylcholine (SAPC): A Technical Guide to its Natural Sources, Abundance, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosylphosphorylcholine (SAPC) is a bioactive lysosphingolipid that has garnered significant interest in the scientific community for its diverse physiological and pathological roles. As a metabolite of sphingomyelin, a key component of cell membranes, SAPC acts as an extracellular signaling molecule, modulating a variety of cellular processes. This technical guide provides a comprehensive overview of the natural sources and abundance of SAPC, details the experimental protocols for its quantification, and elucidates its complex signaling pathways.

Natural Sources and Abundance of Sphingosylphosphorylcholine

SAPC is a naturally occurring lipid found in various biological systems. Its primary endogenous source is the enzymatic hydrolysis of sphingomyelin by sphingomyelin deacylase. While present in numerous tissues, its concentration varies significantly.

Abundance in Human Tissues and Fluids

Quantitative data on SAPC abundance across a wide range of human tissues remains an area of active research. However, its presence in blood plasma and serum is well-documented.

| Biological Matrix | Concentration | Reference(s) |

| Human Plasma | ~50 nM | [1][2] |

| Human Serum | ~130 nM | [3] |

SAPC is also a known constituent of lipoproteins, which are responsible for transporting lipids in the blood.

SAPC in Food Sources

Sphingolipids, the parent class of molecules to which SAPC belongs, are found in a variety of common food sources. While specific quantitative data for SAPC in these foods is not extensively available, the presence of its precursor, sphingomyelin, suggests potential dietary sources.

| Food Category | Examples | Sphingolipid Presence |

| Dairy Products | Milk, Cheese, Cream, Butter | Contains sphingomyelin |

| Eggs | Egg Yolk | Rich in phospholipids, including sphingomyelin |

| Soy Products | Soybeans, Tofu, Soy Milk | Contains sphingolipids |

Further research is required to quantify the exact concentrations of SAPC in these and other food products and to understand the impact of dietary intake on circulating SAPC levels.

Experimental Protocols for SAPC Quantification

The accurate quantification of SAPC in biological samples is crucial for understanding its physiological and pathological roles. The gold-standard technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General LC-MS/MS Protocol for SAPC Quantification

This protocol provides a general workflow for the analysis of SAPC in biological matrices. Optimization of specific parameters may be required depending on the sample type and instrumentation.

1. Sample Preparation and Lipid Extraction:

-

Internal Standard Spiking: To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a known amount of a suitable internal standard, such as a deuterated or C17-SAPC analog. This is critical for accurate quantification as it corrects for variations in extraction efficiency and matrix effects.

-

Lipid Extraction: Employ a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, using a mixture of chloroform, methanol, and water. The goal is to efficiently extract lipids while minimizing the co-extraction of interfering substances.

-

Phase Separation: Centrifuge the mixture to separate the organic (lipid-containing) and aqueous phases.

-

Drying and Reconstitution: Carefully collect the organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).

2. Liquid Chromatography (LC) Separation:

-

Column: Utilize a reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column for the separation of SAPC from other lipid species.

-

Mobile Phase: A gradient elution is typically employed using a binary solvent system, such as:

-

Solvent A: Water with a modifier like formic acid or ammonium formate to improve ionization.

-

Solvent B: Acetonitrile/Methanol mixture, also with a modifier.

-

-

Gradient: The gradient program should be optimized to achieve good chromatographic resolution of SAPC and its internal standard, ensuring they are free from co-eluting interferences.

3. Tandem Mass Spectrometry (MS/MS) Detection:

-

Ionization: Use electrospray ionization (ESI) in the positive ion mode.

-

Detection Mode: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecular ion of SAPC, [M+H]+) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3).

-

MRM Transitions:

-

SAPC (d18:1): Monitor the transition of m/z 465.3 → 184.1 (the phosphorylcholine headgroup fragment).

-

Internal Standard: Monitor the corresponding transition for the chosen internal standard.

-

-

Optimization: Optimize MS parameters such as collision energy and declustering potential to maximize the signal intensity for the specific MRM transitions.

4. Data Analysis and Quantification:

-

Peak Integration: Integrate the peak areas for both SAPC and the internal standard in the chromatograms.

-

Calibration Curve: Prepare a calibration curve by analyzing a series of standards with known concentrations of SAPC and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

-

Quantification: Determine the concentration of SAPC in the biological samples by interpolating their peak area ratios onto the calibration curve.

Signaling Pathways of Sphingosylphosphorylcholine

SAPC exerts its biological effects by binding to and activating specific G protein-coupled receptors (GPCRs) on the cell surface. The primary receptors for SAPC identified to date are OGR1 (Ovarian Cancer G protein-coupled Receptor 1, also known as GPR68), GPR4, and GPR12. Activation of these receptors initiates a cascade of intracellular signaling events that vary depending on the receptor and the cell type.

SAPC-OGR1 Signaling Pathway

OGR1 is a high-affinity receptor for SAPC.[4] Its activation can lead to the coupling of multiple G protein subtypes, including Gαq, Gαi, and Gαs, initiating diverse downstream signaling cascades.

Caption: SAPC binding to OGR1 activates Gαq, Gαi, and Gαs pathways.

SAPC-GPR4 Signaling Pathway

GPR4 is another receptor that recognizes SAPC, and its activation is often associated with pro-angiogenic and inflammatory responses.[5][6] It primarily signals through Gαi and can also couple to Gα12/13.

Caption: SAPC activates GPR4, leading to Gαi and Gα12/13-mediated signaling.

SAPC-GPR12 Signaling Pathway

GPR12 is expressed in the central nervous system and is implicated in neuronal development and function.[7] It is constitutively active but can be further modulated by SAPC, primarily signaling through Gαs and Gαi.

Caption: SAPC modulates the activity of the constitutively active GPR12 receptor.

Conclusion

Sphingosylphosphorylcholine is a critical lipid mediator with a growing body of evidence supporting its involvement in a wide array of biological processes. This technical guide has provided an in-depth overview of its natural sources, current understanding of its abundance, standardized methods for its quantification, and a detailed look at its complex signaling pathways. For researchers and professionals in drug development, a thorough understanding of SAPC biology is paramount for exploring its potential as a therapeutic target and for the development of novel diagnostic and prognostic biomarkers. Further research into the quantitative distribution of SAPC in various tissues and food sources will undoubtedly provide deeper insights into its physiological and pathological significance.

References

- 1. Increased Levels of Sphingosylphosphorylcholine (SPC) in Plasma of Metabolic Syndrome Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased Levels of Sphingosylphosphorylcholine (SPC) in Plasma of Metabolic Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The multi-functional role of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sphingosylphosphorylcholine is a ligand for ovarian cancer G-protein-coupled receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPR4 plays a critical role in endothelial cell function and mediates the effects of sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosylphosphorylcholine and lysophosphatidylcholine are ligands for the G protein-coupled receptor GPR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of the G-protein-coupled receptor GPR12 as high-affinity receptor for sphingosylphosphorylcholine and its expression and function in brain development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC) is a specific molecular species of phosphatidylcholine, a major class of phospholipids that are fundamental components of eukaryotic cell membranes. This glycerophospholipid is characterized by a glycerol backbone with stearic acid (a saturated fatty acid, 18:0) esterified at the sn-1 position and arachidonic acid (a polyunsaturated fatty acid, 20:4) at the sn-2 position. A phosphocholine head group is attached at the sn-3 position. The unique combination of a saturated and a polyunsaturated fatty acid chain confers specific biophysical properties to cell membranes, influencing their fluidity and the function of membrane-bound proteins. Beyond its structural role, SAPC is a key player in cellular signaling, serving as a precursor for the endocannabinoid 2-arachidonoylglycerol (2-AG) and participating in pathways that regulate cell growth, apoptosis, and inflammation. This guide provides a comprehensive overview of SAPC, including its nomenclature, biochemical properties, role in signaling, and relevant experimental protocols.

Synonyms and Identifiers

A clear understanding of the various names and identifiers for this compound is crucial for effective literature and database searches.

| Category | Identifier |

| Systematic Name | This compound |

| Common Abbreviations | SAPC, PC(18:0/20:4) |

| CAS Number | 35418-59-8[1] |

| PubChem CID | 16219824[2] |

| HMDB ID | HMDB0008048[1] |

| ChEBI ID | CHEBI:74965[2] |

| Lipid MAPS ID | LMGP01010026 |

| Other Chemical Names | 1-Octadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphocholine, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine, L-Phosphatidylcholine, 1-stearoyl-2-arachidonoyl |

Biochemical and Physical Properties

The physicochemical properties of SAPC are fundamental to its biological function, influencing its incorporation into membranes and its role as a substrate for various enzymes. While some experimental data is limited, computational predictions and data from related compounds provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C46H84NO8P | PubChem[2] |

| Molecular Weight | 810.13 g/mol | PubChem[2] |

| Melting Point | Not Available | HMDB[1] |

| Boiling Point | Not Available | HMDB[1] |

| Water Solubility | Not Available | HMDB[1] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform[3][4] | Cayman Chemical, Sigma-Aldrich[3][4] |

| Physical Form | Liquid (in chloroform) | Sigma-Aldrich[3] |

Role in Biological Signaling Pathways

SAPC is not merely a structural lipid; it is a critical node in several signaling pathways, primarily through its hydrolysis to produce bioactive lipid mediators.

Precursor to 2-Arachidonoylglycerol (2-AG)

The most well-characterized signaling role of SAPC is as a precursor to the endocannabinoid 2-arachidonoylglycerol (2-AG). This pathway is particularly important in the central nervous system for retrograde signaling at synapses.

-

Initiation: Neuronal stimulation activates G-protein coupled receptors (GPCRs), leading to the activation of phospholipase C (PLC).

-

PLC-mediated Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). A significant portion of this DAG pool is 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), which can be derived from SAPC through the action of phospholipase D (PLD) followed by phosphatidic acid phosphatase (PAP).

-

DAG Lipase Action: Diacylglycerol lipase (DAGL) specifically hydrolyzes the ester bond at the sn-1 position of SAG, releasing stearic acid and producing 2-AG.

-

Retrograde Signaling: 2-AG then acts as a retrograde messenger, diffusing from the postsynaptic to the presynaptic terminal, where it binds to and activates cannabinoid receptor 1 (CB1), typically leading to a reduction in neurotransmitter release.

Caption: Biosynthetic pathway of 2-Arachidonoylglycerol (2-AG) from SAPC.

Protein Kinase C (PKC) Activation

As a diacylglycerol, the derivative of SAPC, 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), is a potent activator of several isoforms of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression. The generation of SAG from SAPC in the cell membrane brings PKC to the membrane and activates it, initiating downstream signaling cascades.

Quantitative Data

The concentration of SAPC can vary significantly between different tissues and cell types, and under different physiological or pathological conditions. While comprehensive absolute quantification data is still emerging, several studies have provided valuable insights into its relative abundance.

| Biological Matrix | Condition | Observation | Method |

| Human Breast Cancer Cells | Highly Metastatic (MDA-MB-231) vs. Slightly Metastatic (MCF-7) and Normal (MCF-10A) | Markedly higher levels of PC(18:0/20:4) in MDA-MB-231 cells compared to MCF-7 and MCF-10A cells. | Direct Infusion Mass Spectrometry |

| Rat Plasma and Liver | Ethionamide Treatment | Dose-dependent decrease in PC(18:0/20:4) levels. | Lipidomics Analysis |

| Human Plasma (Healthy Subjects) | Normal Physiological State | PC(18:0/20:4) is a detectable species, but its concentration relative to other PCs can vary. | LC-MS/MS Lipidomics[5] |

| Human Brain | Normal Physiological State | PC(18:0/20:4) is a component of the brain lipidome. | Lipidomics Analysis[6] |

Absolute concentration data for PC(18:0/20:4) in healthy human plasma and brain is highly variable depending on the study and analytical methodology. However, it is consistently identified as a significant phosphatidylcholine species.

Experimental Protocols

Accurate quantification and analysis of SAPC require robust experimental protocols, from sample preparation to instrumental analysis.

Lipid Extraction from Biological Samples (Folch Method)

This is a classic and widely used method for extracting total lipids from a variety of biological samples.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate, cell pellet)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas stream for drying

Procedure:

-

Homogenization: Homogenize tissue samples in a suitable buffer. For plasma or cell pellets, proceed to the next step.

-

Solvent Addition: To the sample in a glass centrifuge tube, add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture.

-

Extraction: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and extraction of lipids into the solvent phase.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture. Vortex for 30 seconds and then centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

-

Collection of Organic Phase: Two distinct phases will form: an upper aqueous phase and a lower organic (chloroform) phase containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface at the boundary.

-

Drying and Reconstitution: Dry the collected organic phase under a gentle stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent for downstream analysis (e.g., methanol/chloroform 1:1, v/v for LC-MS/MS).

Caption: Workflow for the Folch method of lipid extraction.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual lipid species like SAPC.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer

Typical LC Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium formate

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate

-

Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids.

-

Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min for a standard analytical column).

-

Column Temperature: Typically maintained at 40-50 °C.

Typical MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Precursor Ion (Q1): m/z 810.6 (for the [M+H]+ adduct of PC(18:0/20:4))

-

Product Ion (Q3): m/z 184.1 (characteristic phosphocholine headgroup fragment)

-

Internal Standard: A deuterated or 13C-labeled lipid standard with a similar structure (e.g., PC(18:0-d35/20:4)) should be used for accurate quantification.

Quantification: A calibration curve is generated using a series of known concentrations of a pure SAPC standard. The ratio of the peak area of the analyte (SAPC) to the peak area of the internal standard is plotted against the concentration of the standard. The concentration of SAPC in the biological samples is then determined from this calibration curve.

Conclusion

This compound is a multifaceted phospholipid that is integral to both the structural integrity of cellular membranes and the intricate network of cellular signaling. Its role as a key precursor to the endocannabinoid 2-AG and its involvement in PKC activation underscore its importance in a wide range of physiological and pathological processes. As analytical techniques such as mass spectrometry-based lipidomics continue to advance, a more detailed understanding of the precise roles and regulation of SAPC in health and disease is emerging, opening new avenues for therapeutic intervention in areas such as neuroscience, oncology, and inflammatory diseases. This guide serves as a foundational resource for researchers and professionals dedicated to unraveling the complexities of lipid biology and its implications for human health.

References

- 1. Human Metabolome Database: Showing metabocard for PC(18:0/20:4(5Z,8Z,11Z,14Z)) (HMDB0008048) [hmdb.ca]

- 2. This compound | C46H84NO8P | CID 16219824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Characterization of Bulk Phosphatidylcholine Compositions in Human Plasma Using Side-Chain Resolving Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phospholipidomics in Clinical Trials for Brain Disorders: Advancing our Understanding and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism of 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (SAPC), a prominent species of phosphatidylcholine, is a key constituent of cellular membranes and a critical hub in lipid-mediated signaling. Its unique structure, featuring a saturated fatty acid at the sn-1 position and the polyunsaturated arachidonic acid at the sn-2 position, dictates its central role in the generation of potent second messengers and bioactive lipids. This technical guide provides a comprehensive overview of the metabolic pathways governing the synthesis and degradation of SAPC, the enzymatic machinery involved, and its subsequent influence on crucial signaling cascades. Detailed experimental methodologies for the study of SAPC metabolism are provided, alongside a compilation of available quantitative data to facilitate a deeper understanding of its physiological and pathological significance.

Introduction

This compound, also referred to as PC(18:0/20:4), is a glycerophospholipid integral to the structure and function of eukaryotic cell membranes. Beyond its structural role, SAPC is a pivotal precursor for the synthesis of signaling molecules that regulate a myriad of cellular processes, including inflammation, neurotransmission, and cell growth. The metabolic fate of SAPC is tightly regulated by a series of enzymatic reactions that either lead to its remodeling within the membrane or its conversion into potent signaling lipids. This guide will delve into the anabolic and catabolic pathways of SAPC, the key enzymes that orchestrate its metabolism, and its intersection with significant signaling networks, most notably the protein kinase C (PKC) and endocannabinoid signaling pathways.

Metabolism of this compound

The metabolism of SAPC is a dynamic process involving both its synthesis (anabolism) and breakdown (catabolism). These pathways ensure the maintenance of appropriate levels of SAPC in cellular membranes and provide a regulated supply of its signaling derivatives.

Anabolism: The Synthesis of SAPC

The de novo synthesis of SAPC occurs primarily through the Kennedy pathway, followed by acyl chain remodeling.

-

De Novo Synthesis of Phosphatidylcholine: The Kennedy pathway synthesizes phosphatidylcholine from choline. The final step involves the transfer of a phosphocholine group from CDP-choline to a diacylglycerol (DAG) molecule.

-

Acyl Chain Remodeling (Lands Cycle): The specific fatty acid composition of SAPC is achieved through a deacylation-reacylation cycle known as the Lands cycle.

-

Deacylation: A pre-existing phosphatidylcholine molecule is hydrolyzed by Phospholipase A2 (PLA2) , which removes the fatty acid at the sn-2 position, yielding 1-stearoyl-2-lysophosphatidylcholine.

-

Reacylation: The lysophospholipid is then re-esterified with arachidonoyl-CoA by the enzyme Lysophosphatidylcholine Acyltransferase (LPCAT) , specifically an isoform that exhibits preference for arachidonoyl-CoA.[1] This step is crucial for the incorporation of arachidonic acid into the sn-2 position, forming SAPC. Members of the membrane-bound O-acyltransferase (MBOAT) family, such as MBOAT5 and MBOAT7, are implicated in the recycling of arachidonic acid into phospholipids.[1]

-

Catabolism: The Breakdown of SAPC

The catabolism of SAPC is a critical process that releases potent second messengers and bioactive lipids.

-

Hydrolysis by Phospholipase C (PLC): In response to various extracellular stimuli, SAPC can be hydrolyzed by Phospholipase C (PLC) . This enzyme cleaves the phosphocholine headgroup, generating 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) and phosphocholine.[2] SAG is a powerful second messenger that remains in the cell membrane.

-

Hydrolysis by Phospholipase A2 (PLA2): As in the remodeling pathway, Phospholipase A2 (PLA2) can hydrolyze the ester bond at the sn-2 position of SAPC, releasing arachidonic acid and 1-stearoyl-2-lysophosphatidylcholine. The released arachidonic acid is a precursor for the synthesis of eicosanoids, a class of potent inflammatory mediators.

-

Further Metabolism of 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG): The SAG generated from SAPC can be further metabolized:

-

Hydrolysis by Diacylglycerol Lipase (DAGL): SAG is a key substrate for Diacylglycerol Lipase (DAGL) , which hydrolyzes the stearoyl group at the sn-1 position to produce the endocannabinoid 2-arachidonoylglycerol (2-AG) and stearic acid.[3][4]

-

Phosphorylation by Diacylglycerol Kinase (DGK): Alternatively, SAG can be phosphorylated by Diacylglycerol Kinase (DGK) to form phosphatidic acid, terminating the DAG signal.

-

Quantitative Data

The following tables summarize the available quantitative data on the concentrations of SAPC and its metabolites, as well as the kinetic parameters of the key enzymes involved in its metabolism.

| Metabolite | Tissue/Cell Type | Species | Concentration | Method | Reference |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Brain | Rat | ~1.5 nmol/g tissue | Lipidomics | [5] |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Liver | Rat | ~0.8 nmol/g tissue | Lipidomics | [5] |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Human Basophils | Human | ~400 fmol / 10^5 cells (stimulated) | GC-MS | [6] |

| Enzyme | Substrate | Km | Vmax | Source | Reference |

| Diacylglycerol Lipase α (DAGLα) | 1-Stearoyl-2-arachidonoyl-sn-glycerol | 154.7 ± 19.1 µM | Not specified | Recombinant | [3] |

| Diacylglycerol Lipase β (DAGLβ) | 1-Stearoyl-2-arachidonoyl-sn-glycerol | 74.1 ± 4.9 µM | Not specified | Recombinant | [3] |

| Diacylglycerol Lipase α (DAGLα) | 1-Stearoyl-2-arachidonoyl-sn-glycerol | 179.8 ± 15.8 µM | 1.3 pmol min⁻¹ µg⁻¹ | Not specified | [4] |

| Diacylglycerol Kinase 2 (AtDGK2) | 1,2-dioleoyl-sn-glycerol | 125 µM | 0.25 pmol of PA min⁻¹ µg⁻¹ | Recombinant (Arabidopsis thaliana) | [7] |

Experimental Protocols

Lipid Extraction

Accurate analysis of SAPC and its metabolites requires efficient extraction from biological samples.

-

Folch Method:

-

Homogenize the tissue sample or cell pellet in a 2:1 (v/v) mixture of chloroform and methanol.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Vortex and centrifuge to separate the phases.

-

The lower organic phase containing the lipids is carefully collected.

-

The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for analysis.

-

-

Bligh & Dyer Method:

-

For samples with high water content, homogenize in a 1:2:0.8 (v/v/v) mixture of chloroform, methanol, and water.

-

Add additional chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).